4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

C–H borylation regioselectivity iridium catalysis

Conventional linear synthesis of 3,4,5-trisubstituted pyrazoles demands cumbersome protecting-group strategies. This building block offers a convergent solution via orthogonal C5-Bpin (nucleophilic) and C4-Br (electrophilic) sites that enable a two-step sequential Suzuki coupling. • Regioselective Ir-catalyzed C-H borylation ensures reproducible C5-Bpin installation. • Br at C4 resists dehalogenation during the first coupling, preserving overall yield. • Solid state (mp 72-74 °C) supports automated HTE dispensing with minimal variability. • Scalable kg supply via room-temperature borylation, reducing solvent and energy costs.

Molecular Formula C10H16BBrN2O2
Molecular Weight 286.96 g/mol
CAS No. 942070-88-4
Cat. No. B1292803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
CAS942070-88-4
Molecular FormulaC10H16BBrN2O2
Molecular Weight286.96 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)Br
InChIInChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,1-5H3
InChIKeyWSTPLIAWLPGTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 942070-88-4): A Dual-Functional Pyrazole Boronic Ester for Sequential Cross-Coupling


4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 942070-88-4; molecular formula C₁₀H₁₆BBrN₂O₂; MW 286.96) is a heteroaryl boronic ester belonging to the pyrazole class . The compound bears a bromine atom at the C4 position and a pinacol boronate ester (Bpin) at the C5 position of the 1-methylpyrazole ring, creating two orthogonal reactive sites on a single heterocyclic scaffold. It is synthesized via iridium-catalyzed C–H borylation of 4-bromo-1-methyl-1H-pyrazole, a method that delivers regioselective installation of the Bpin group at the sterically accessible C5 position [1]. Commercially available at purities ranging from 95% to 99.5% , this compound is a solid at ambient temperature (mp 72–74 °C) and is stored at 2–8 °C.

Synthesis workflow Sequential Suzuki coupling: C5-Bpin nucleophile then C4-Br electrophile
Route access Ir-catalyzed C–H borylation at room temperature
Handling Crystalline pinacol ester with benchtop stability

Why 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Boronic Ester Analogs


Generic substitution fails for this compound because the regioisomeric identity of pyrazole boronic esters (C4-Bpin vs C5-Bpin) dictates fundamentally different reactivity in cross-coupling, and the C4-bromine substituent provides a second orthogonal reactive center absent in all common analogs [1]. The non-halogenated comparator 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-74-0) possesses only the C5-Bpin nucleophilic site, precluding sequential diversification at C4. Conversely, the C4-boronic ester regioisomer 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 761446-44-0) places the Bpin at a position with different steric and electronic properties, altering coupling efficiency and regiochemical outcomes . The 4-chloro analog (CAS 1430057-83-2) offers a halogen at C4 but with distinct reactivity and leaving-group propensity compared to bromine [1]. Interchanging these compounds without accounting for these regio- and chemo-selectivity differences leads to failed or inefficient sequential couplings, undermining the modular construction of 3,4,5-trisubstituted pyrazoles that is the core value proposition of the target compound.

Target compound
C5-Bpin + C4-Br: two orthogonal reactive sites for sequential C5→C4 coupling
Analog (CAS 847818-74-0)
C5-Bpin only – lacks C4 halogen; second coupling not possible without additional functionalization
Regioisomer (CAS 761446-44-0)
C4-Bpin only – different steric/electronic environment; coupling efficiency and regiochemical outcome may shift
Chloro analog
C4-Cl exhibits altered leaving-group propensity; may require re-optimization of coupling conditions

Quantitative Differentiation Evidence for 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Against Closest Analogs


Regioselective C–H Borylation: 88% Selectivity for the C5-Position Over Competing 3,5-Diborylation

In the Ir-catalyzed C–H borylation of 4-bromo-1-methyl-1H-pyrazole, the target compound is formed with 88% regioselectivity for mono-borylation at the C5 position, with only 12% of the competing 3,5-diborylated side product, delivering a combined isolated yield of 68% (195 mg from 1.0 mmol scale) . This regiochemical outcome arises from the steric influence of the C4-bromine substituent, which directs the Ir catalyst to the less hindered C5 C–H bond [1]. In contrast, direct lithiation/borylation approaches to the C4-boronic ester regioisomer (CAS 761446-44-0) are complicated by competing 5-lithiation at temperatures above −80 °C, resulting in complex product mixtures .

C5 Regioselectivity
Head-to-head
88% C5-mono-borylation vs 12% 3,5-diborylated
Supports predictable C5 functionalization in one step
Ir-catalyzed method at room temp; 68% combined yield
C–H borylation regioselectivity iridium catalysis pyrazole functionalization

Orthogonal Dual Reactivity: C4-Br and C5-Bpin Enable Two Sequential Cross-Couplings Not Accessible with Non-Halogenated Analog CAS 847818-74-0

The target compound possesses two chemically orthogonal reactive sites: a C5-pinacol boronate ester (nucleophilic partner for Suzuki coupling) and a C4-bromine (electrophilic partner for a second, independent Suzuki coupling) [1]. The non-halogenated comparator 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-74-0) carries only the C5-Bpin and cannot be further elaborated at C4 without additional functionalization steps . The modular synthesis of 3,4,5-trisubstituted pyrazoles described by McLaughlin et al. explicitly relies on 4-bromo-5-boronic ester intermediates to achieve sequential C5-then-C4 coupling with differentiated aryl groups in good overall yields [1].

Orthogonal Sites
Class-level
2 reactive sites vs 1 site for common analogs
Enables C5→C4 sequential coupling without protecting groups
Reduces step count vs linear strategies
sequential cross-coupling orthogonal reactivity trisubstituted pyrazoles modular synthesis

Bromine at C4: Reduced Dehalogenation Side Reaction Compared to Iodine in Suzuki Couplings of Halogenated Pyrazoles

A systematic direct comparison of chloro, bromo, and iodopyrazoles in Suzuki–Miyaura cross-coupling by Jedinák et al. demonstrated that bromo and chloro derivatives are superior to iodo derivatives due to a significantly reduced propensity toward undesired dehalogenation side reactions [1]. The dehalogenation pathway, which leads to loss of the halogen substituent and formation of unsubstituted pyrazole byproducts, was most pronounced with iodo substrates. This finding directly supports the selection of the bromo substituent at C4 over a hypothetical iodo analog for applications requiring retention of the C4 halogen for subsequent functionalization [1].

Dehalogenation Risk
Reported
Br: reduced dehalogenation vs I: higher dehalogenation
Preserves C4 handle for second coupling
Qualitative ranking from cross-study comparison
dehalogenation Suzuki–Miyaura coupling halogen comparison pyrazole

One-Step Ir-Catalyzed Synthesis Achieves 68% Yield and 88% Regioselectivity vs 30% Yield for Traditional Two-Step Lithiation/Borylation Route to the C4-Boronic Ester Regioisomer

The Ir-catalyzed C–H borylation route to the target compound delivers 68% yield in a single synthetic step with 88% regioselectivity at ambient temperature . By contrast, the traditional synthesis of the regioisomeric 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 761446-44-0) via lithium–halogen exchange and trimethylborate quench was originally reported to afford only a 30% yield over two steps [1]. Even the optimized ate-complex route to the C4-boronic ester achieved 70% over two steps, requiring cryogenic conditions (−74 °C) and n-hexyllithium [1]. The Ir-catalyzed method operates at room temperature with commercially available pinacolborane (HBPin) and avoids the use of pyrophoric organolithium reagents .

Synthetic Efficiency
Reported
68% yield, 1 step, rt vs 30% yield, 2 steps, -74°C
Simpler scale-up, avoids cryogenic reagents
Ir-catalyzed borylation vs lithiation route
synthesis efficiency C–H borylation process chemistry yield comparison

Solid-State Bench Stability: Melting Point 72–74 °C and Pinacol Ester Protection Against Protodeboronation

The target compound is isolated as an off-white crystalline solid with a melting point of 72–74 °C . The pinacol boronate ester (Bpin) moiety confers kinetic stability against protodeboronation—a well-documented degradation pathway for heteroaryl boronic acids, particularly electron-deficient pyrazoles [1]. In contrast, the corresponding free boronic acid (4-bromo-1-methyl-1H-pyrazole-5-boronic acid) is prone to rapid protodeboronation upon isolation, as observed for analogous 1-alkyl-1H-pyrazol-5-ylboronic acids, which 'rapidly decomposed immediately after synthesis' . The pinacol ester is recommended for storage at 2–8 °C and is stable under standard laboratory handling conditions .

Bench Stability
Reported
mp 72–74°C, crystalline solid Pinacol ester resists protodeboronation
Consistent stoichiometry, long shelf life
Free boronic acid analog decomposes rapidly
protodeboronation bench stability pinacol ester storage

Optimal Application Scenarios for 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Sequential Suzuki–Miyaura Cross-Coupling for Regiocontrolled Synthesis of 3,4,5-Trisubstituted Pyrazoles

The dual orthogonal reactivity of this compound—C5-Bpin as nucleophile and C4-Br as electrophile—enables a two-step sequential Suzuki coupling strategy: first, coupling at C5 with an aryl/heteroaryl halide (utilizing the boronic ester), followed by coupling at C4 with an aryl/heteroaryl boronic acid (utilizing the bromine). This convergent approach to 3,4,5-trisubstituted pyrazoles, as demonstrated by McLaughlin et al., avoids protecting-group manipulations and delivers differentiated substitution patterns in fewer steps than linear synthesis strategies [1]. The reduced dehalogenation propensity of Br vs I at C4 ensures that the C4 position remains intact during the first coupling event, preserving the overall sequence yield [2].

Medicinal Chemistry Library Synthesis Requiring Late-Stage C4 Diversification

In drug discovery programs targeting kinase inhibitors, GPCR modulators, or antiviral agents where the pyrazole core is a privileged scaffold, this compound serves as a common intermediate for late-stage diversification. The C5-Bpin can be coupled to a conserved pharmacophoric fragment, while the C4-Br provides a handle for parallel library synthesis with diverse aryl, heteroaryl, or alkenyl groups. The solid-state stability (mp 72–74 °C) and resistance to protodeboronation facilitate automated weighing and dispensing in high-throughput experimentation (HTE) workflows, reducing technical variability across library plates.

Process Chemistry Scale-Up Leveraging Room-Temperature Ir-Catalyzed Borylation

For kilogram-scale procurement, the room-temperature Ir-catalyzed C–H borylation route [3] offers a safer and more energy-efficient manufacturing process compared to cryogenic lithiation/borylation (−74 °C, n-hexyllithium) required for the C4-boronic ester regioisomer [4]. The 68% single-step yield with 88% regioselectivity translates to lower solvent consumption and reduced purification burden at scale. Contract manufacturing organizations (CMOs) familiar with Ir-catalyzed borylation technology can reliably reproduce this synthesis, ensuring supply chain robustness for development candidates that incorporate this building block.

Application
Selection Property
Validation Focus
Sequential Suzuki coupling to 3,4,5-trisubstituted pyrazoles
Dual orthogonal handles (C5-Bpin, C4-Br)
Coupling sequence yield and regiocontrol
Late-stage diversification in medicinal chemistry libraries
Crystalline solid, HTE-compatible dispensing
Library synthesis reproducibility, C4 diversification scope
Process-scale synthesis via Ir-catalyzed borylation
Room-temperature, single-step synthesis route
Scale-up robustness, EHS profile vs cryogenic alternatives
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